[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid
CAS No.:
Cat. No.: VC16009989
Molecular Formula: C6H6BN3O2
Molecular Weight: 162.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BN3O2 |
|---|---|
| Molecular Weight | 162.94 g/mol |
| IUPAC Name | [1,2,4]triazolo[1,5-a]pyridin-7-ylboronic acid |
| Standard InChI | InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4,11-12H |
| Standard InChI Key | TZRGFSIYGYTYCX-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC2=NC=NN2C=C1)(O)O |
Introduction
# Triazolo[1,5-a]pyridin-7-ylboronic Acid: A Comprehensive Scientific Review
The heterocyclic boronic acid derivative triazolo[1,5-a]pyridin-7-ylboronic acid (C₆H₆BN₃O₂) has emerged as a critical building block in medicinal chemistry and drug discovery. With a molecular weight of 162.94 g/mol and CAS registry numbers 1201643-69-7 (free acid) and 1210048-18-2 (protected boronic ester), this compound exhibits unique physicochemical properties that enable its use in cross-coupling reactions and bioactive molecule development . Recent studies highlight its role as a key intermediate in synthesizing interleukin-17A (IL-17A) inhibitors and anticancer agents, supported by robust industrial-scale production capabilities . This review synthesizes structural, synthetic, pharmacological, and safety data from diverse sources to provide a multidimensional perspective on its scientific significance.
Molecular Characteristics
The compound’s IUPAC name, triazolo[1,5-a]pyridin-7-ylboronic acid, reflects its fused triazole-pyridine core with a boronic acid substituent at the 7-position. Key identifiers include:
The boronic acid group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation. X-ray crystallography of analogous triazolo-pyridines reveals planar geometries that facilitate π-π stacking interactions in biological targets.
Spectral and Computational Data
Nuclear magnetic resonance (NMR) studies of the boronic ester precursor (CAS 1210048-18-2) show characteristic peaks:
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, triazole-H), 8.30 (d, J = 8.0 Hz, 1H, pyridine-H), 7.55 (d, J = 8.0 Hz, 1H, pyridine-H), 1.35 (s, 12H, pinacol-B) .
-
¹³C NMR: δ 151.2 (triazole-C), 142.5 (pyridine-C), 129.8 (boron-bound C), 83.7 (pinacol-O-C) .
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, suggesting moderate polarity that enhances solubility in polar aprotic solvents like dimethylformamide (DMF).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The free boronic acid is typically synthesized via hydrolysis of its pinacol ester (CAS 1210048-18-2) under acidic conditions :
Alternative routes involve direct borylation of the triazolo-pyridine scaffold using bis(pinacolato)diboron (B₂pin₂) in the presence of iridium catalysts.
Industrial Manufacturing
Suzhou Sibian Chemical Technology Co., Ltd. reports a scaled-up process yielding 100 kg batches with ≥99% purity :
-
Key Parameters:
-
Quality Control: HPLC analysis confirms residual palladium <10 ppm, meeting International Council for Harmonisation (ICH) guidelines .
Pharmacological Applications and Research Findings
IL-17A Inhibition
In autoimmune disease models, derivatives of this compound demonstrate potent IL-17A suppression (IC₅₀ = 18 nM). Mechanistic studies suggest binding to the IL-17A/IL-17R interface, disrupting signal transduction:
| Parameter | Value | Assay Type |
|---|---|---|
| IC₅₀ (IL-17A) | 18 nM | ELISA |
| Selectivity (vs IL-17F) | 150-fold | Competitive Binding |
| Oral Bioavailability | 67% | Rat Pharmacokinetics |
Anticancer Activity
The boronic acid moiety enhances proteasome inhibition, leading to apoptosis in multiple myeloma cells:
| Cell Line | IC₅₀ (48 h) | Mechanism |
|---|---|---|
| RPMI-8226 | 0.8 µM | PARP cleavage, caspase-3 activation |
| HCT-116 | 1.2 µM | G2/M cell cycle arrest |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume